molecular formula C19H21ClN2O3S B5212934 4-chloro-N-(4-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide

4-chloro-N-(4-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B5212934
M. Wt: 392.9 g/mol
InChI Key: RGMBDDHZIITTDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 4-chloro-N-(4-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide, involves several steps, such as substituting the benzamide with a bulky moiety and introducing groups at the nitrogen atom of benzamide to enhance activity. For example, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity have been documented, showing the importance of the piperidine nitrogen atom's basic quality in increasing activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, NMR, and EI-MS spectral data. For instance, a study on 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as potential therapeutic agents for Alzheimer’s disease provides insights into the structural confirmation and the role of substituents in enhancing the molecule's activity (Hussain et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can lead to the formation of novel compounds with significant biological activities. For example, the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide demonstrate the complexity of reactions and the potential for discovering new CCR5 antagonists (Bi, 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. Studies such as the molecular interaction of specific antagonists with the CB1 cannabinoid receptor provide valuable data on the conformational stability and potential binding interactions of similar compounds (Shim et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential applications of piperidine derivatives. The synthesis and pharmacological effects of optically active derivatives highlight the importance of stereochemistry and the relationship between molecular structure and biological activity (Ashimori et al., 1991).

properties

IUPAC Name

4-chloro-N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-14-5-8-16(9-6-14)21-19(23)15-7-10-17(20)18(13-15)26(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMBDDHZIITTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide

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